molecular formula C25H25N3O5S B2419142 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899986-20-0

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2419142
CAS RN: 899986-20-0
M. Wt: 479.55
InChI Key: HIYYVIDDQMZTJC-UHFFFAOYSA-N
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

The crystal structures of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, reveal insights into their molecular conformation. These molecules exhibit a folded conformation, where the pyrimidine ring is inclined at various angles to the benzene ring, indicating the flexibility and potential interaction sites for further chemical modifications or biological interactions (S. Subasri et al., 2017).

Biological Applications

Compounds with similar structural features have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the DNA synthesis pathway. For instance, derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have demonstrated potent inhibitory activity against both TS and DHFR, highlighting their potential as antitumor agents (A. Gangjee et al., 2008). This suggests that the compound could be explored for similar therapeutic applications, given the relevance of its structural scaffold.

Anticancer Activity

Research on 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which share a common motif with the compound of interest, has shown promising anticancer activity. These studies provide a foundation for investigating the anticancer potential of structurally related compounds, suggesting a possible application area for the compound under discussion (V. Horishny et al., 2021).

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-16-11-12-20(32-2)18(13-16)26-21(29)14-34-25-27-22-17-9-5-6-10-19(17)33-23(22)24(30)28(25)15-7-3-4-8-15/h5-6,9-13,15H,3-4,7-8,14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYYVIDDQMZTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

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